molecular formula C17H16F2N2O4S B11248170 N-(2,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11248170
M. Wt: 382.4 g/mol
InChI Key: PWEHNZXCQWXDDX-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a methanesulfonyl group, and difluorophenyl and carboxamide functionalities

Properties

Molecular Formula

C17H16F2N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H16F2N2O4S/c1-10-3-6-15-14(7-10)21(26(2,23)24)9-16(25-15)17(22)20-13-5-4-11(18)8-12(13)19/h3-8,16H,9H2,1-2H3,(H,20,22)

InChI Key

PWEHNZXCQWXDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the benzoxazine intermediate.

    Formation of the Carboxamide Functionality:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2,4-Difluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The unique structural features of the compound make it suitable for the development of advanced materials, including polymers and coatings with enhanced thermal and chemical stability.

    Industrial Processes: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cancer progression or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the presence of a benzamide instead of a benzoxazine ring.

    N-(2,4-Difluorophenyl)-4-hydroxybenzamide: Similar in structure but contains a hydroxyl group instead of a methanesulfonyl group.

Uniqueness

N-(2,4-Difluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of a benzoxazine ring and methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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